(1S,2S,3R,5S)-3-[7-[[(1R,2S)-2-(4-fluorophenyl)cyclopropyl]amino]-5-(propylthio)-3H-1,2,3-triazolo[4
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Overview
Description
The compound (1S,2S,3R,5S)-3-[7-[[(1R,2S)-2-(4-fluorophenyl)cyclopropyl]amino]-5-(propylthio)-3H-1,2,3-triazolo[4] is a complex organic molecule with potential applications in various scientific fields. Its structure includes a cyclopropyl group, a fluorophenyl group, and a triazolo moiety, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the cyclopropyl and fluorophenyl intermediates. These intermediates are then coupled with a triazolo moiety under specific reaction conditions. Common reagents used in these reactions include organometallic catalysts, solvents like dichloromethane, and bases such as potassium carbonate. The reaction conditions often require controlled temperatures and inert atmospheres to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactors, ensuring consistent quality control, and implementing efficient purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, often using halogenated reagents or strong acids/bases.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenated reagents, strong acids (e.g., hydrochloric acid), and bases (e.g., sodium hydroxide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, altering the compound’s properties.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, the compound’s interactions with biomolecules are studied to understand its potential as a drug candidate. Its ability to bind to specific proteins or enzymes makes it a valuable tool for probing biological systems.
Medicine
The compound’s potential therapeutic properties are investigated in medicinal chemistry. It may serve as a lead compound for developing new drugs targeting specific diseases, such as cancer or neurological disorders.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials with unique properties. Its versatility makes it a valuable asset in various manufacturing processes.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. Its mechanism of action involves binding to these targets, modulating their activity, and influencing cellular pathways. The exact pathways and targets depend on the compound’s specific structure and functional groups.
Comparison with Similar Compounds
Similar Compounds
- (1S,2S,3R,5S)-3-[7-[[(1R,2S)-2-(4-chlorophenyl)cyclopropyl]amino]-5-(propylthio)-3H-1,2,3-triazolo[4]
- (1S,2S,3R,5S)-3-[7-[[(1R,2S)-2-(4-bromophenyl)cyclopropyl]amino]-5-(propylthio)-3H-1,2,3-triazolo[4]
Uniqueness
The uniqueness of (1S,2S,3R,5S)-3-[7-[[(1R,2S)-2-(4-fluorophenyl)cyclopropyl]amino]-5-(propylthio)-3H-1,2,3-triazolo[4] lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of the fluorophenyl group, in particular, enhances its stability and potential biological activity compared to similar compounds with different substituents.
Properties
CAS No. |
1643378-47-5 |
---|---|
Molecular Formula |
C23H29FN6O4S |
Molecular Weight |
504.6 g/mol |
IUPAC Name |
(1S,2S,3R,5S)-3-[7-[[(1R,2S)-2-(4-fluorophenyl)cyclopropyl]amino]-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol |
InChI |
InChI=1S/C23H29FN6O4S/c1-2-9-35-23-26-21(25-15-10-14(15)12-3-5-13(24)6-4-12)18-22(27-23)30(29-28-18)16-11-17(34-8-7-31)20(33)19(16)32/h3-6,14-17,19-20,31-33H,2,7-11H2,1H3,(H,25,26,27)/t14-,15+,16+,17-,19-,20+/m0/s1 |
InChI Key |
ASMJTLOWUSPYAW-NGIYPOHESA-N |
Isomeric SMILES |
CCCSC1=NC(=C2C(=N1)N(N=N2)[C@@H]3C[C@@H]([C@H]([C@H]3O)O)OCCO)N[C@@H]4C[C@H]4C5=CC=C(C=C5)F |
Canonical SMILES |
CCCSC1=NC(=C2C(=N1)N(N=N2)C3CC(C(C3O)O)OCCO)NC4CC4C5=CC=C(C=C5)F |
Origin of Product |
United States |
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